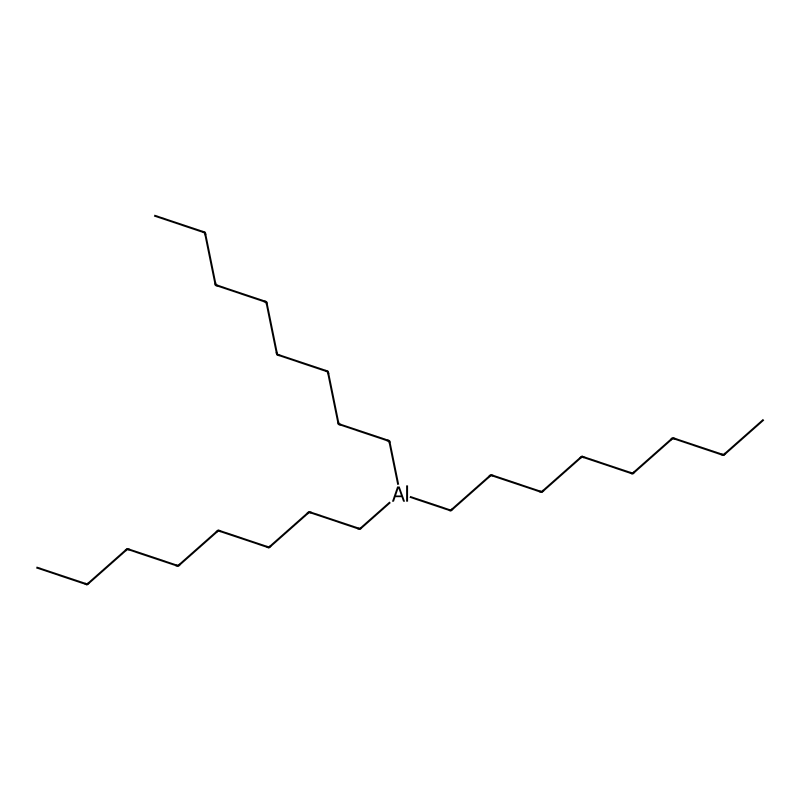

Trioctylaluminum

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst for Polymerization:

TOA serves as a crucial component in Ziegler-Natta catalysts, widely used for the polymerization of various olefins, including ethylene, propylene, and their derivatives []. These catalysts play a significant role in the production of commercially important polymers like polyethylene, polypropylene, and other polyolefins. The specific mechanism involves the activation of the olefin by the transition metal component of the catalyst, followed by chain propagation through the insertion of additional monomer units [].

Organic Synthesis:

TOA acts as a Lewis acid in various organic synthesis reactions due to its vacant p-orbital on the aluminum atom. This allows it to accept electron pairs from Lewis bases, forming adducts and facilitating various chemical transformations. Some examples include:

- Hydroalumination: TOA reacts with alkenes to form organoaluminum compounds, which can be further utilized in various reactions like hydroboration-oxidation or reduction of carbonyl groups [].

- Friedel-Crafts reactions: TOA can act as a catalyst for Friedel-Crafts alkylation and acylation reactions, facilitating the introduction of alkyl or acyl groups into aromatic rings [].

Research on New Materials and Compounds:

TOA's unique properties make it valuable for research in developing novel materials and compounds. Its ability to act as a Lewis acid, catalyst, and precursor for various organometallic compounds allows scientists to explore its potential applications in areas such as:

- Synthesis of functional materials: TOA can be used in the preparation of functional materials with specific properties, such as catalysts, conducting polymers, and luminescent materials [].

- Development of new catalysts: Researchers are exploring the use of TOA in designing new and improved catalysts for various chemical reactions, including olefin metathesis and polymerization [].

Trioctylaluminum, with the molecular formula C24H51Al and a molar mass of 366.64 g/mol, is characterized by its highly flammable nature and reactivity with water, which can produce flammable gases. It exists as a colorless to pale yellow liquid and has a density of approximately 0.701 g/mL at 25°C. The compound is sensitive to moisture, making it pyrophoric under certain conditions, and it requires careful handling in well-ventilated areas away from ignition sources .

Trioctylaluminum can be synthesized through several methods, including the reaction of aluminum chloride with octanol or by using aluminum alkyls in the presence of catalysts. A common method involves reacting 10 grams of tri-n-butyl aluminum with 5.6 grams of 1-octene at 60°C for 20 minutes, followed by the addition of a catalyst to terminate the reaction . This process allows for precise control over the alkyl chain length and branching.

Trioctylaluminum serves multiple roles in industrial applications:

- Polymerization: It acts as an initiator or co-catalyst in the polymerization of olefins.

- Pharmaceuticals: It is utilized as an intermediate in synthesizing various pharmaceutical compounds.

- Chemical Synthesis: As a strong Lewis acid, it facilitates numerous organic transformations .

Studies have shown that trioctylaluminum interacts with various substrates through coordination and alkylation mechanisms. Its role as an impurity scavenger in polymerization processes highlights its ability to react selectively with undesired components, improving product purity . Furthermore, kinetic studies have been conducted to understand its behavior in liquid-phase reactions with other alkenes under different temperature conditions .

Trioctylaluminum shares similarities with other organoaluminum compounds but has unique characteristics that set it apart:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Triethylaluminum | C6H15Al | Less bulky; used primarily in polymerization |

| Trimethylaluminum | C3H9Al | Highly reactive; used for alkylation reactions |

| Tri-n-butyl aluminum | C12H27Al | Commonly used as a reagent in organic synthesis |

| Diethylzinc | C4H10Zn | Used for similar applications but less flammable |

Trioctylaluminum's larger octyl groups provide enhanced solubility in organic solvents compared to smaller alkyl groups found in other organoaluminum compounds, making it particularly effective for specific applications in polymer chemistry.

Direct Synthesis from Aluminum and Octyl Halides

The industrial synthesis of trioctylaluminum primarily follows a three-stage continuous process patented by BASF (US3960912A):

Stage 1: Activated aluminum powder reacts with hydrogen and a recirculated mixture of trioctylaluminum/dioctylaluminum hydride (3–50 mol% hydride) at 80–180°C under 50–250 atm H₂:

$$ 2\text{Al} + 3\text{H}2 + 6\text{C}8\text{H}{17}\text{X} \rightarrow 2(\text{C}8\text{H}{17})3\text{Al} + 6\text{HX} $$

(where X = Cl, Br).

Stage 2: Partial olefin insertion into the Al–H bonds of the hydride intermediate:

$$ (\text{C}8\text{H}{17})2\text{AlH} + \text{C}8\text{H}{16} \rightarrow (\text{C}8\text{H}{17})3\text{Al} $$

This achieves 60–90% hydride conversion before recirculation.

Stage 3: Final olefin alkylation at 60–140°C under 1–10 atm yields >99% pure trioctylaluminum, avoiding distillation needs through precise stoichiometric control.

Alkyl Exchange Reactions with Trialkylaluminum Precursors

Alternative routes leverage ligand-exchange reactions between trialkylaluminum compounds and alkyl iodides (US4364874A):

$$ (\text{R}^1)3\text{Al} + 3\text{R}^2\text{I} \rightarrow (\text{R}^2)3\text{Al} + 3\text{R}^1\text{I} $$

For trioctylaluminum synthesis, using triisobutylaluminum (TIBA) and 1-iodooctane at 25°C achieves 85–92% yields through SN2 mechanisms. This method reduces pyrophoric risks compared to direct aluminum alkylation.

Comparative Analysis with Triisobutylaluminum

Trioctylaluminum’s higher molecular weight and branched octyl chains confer:

- Reduced Oligomerization: 38% lower ethylene consumption vs. triethylaluminum in Ziegler-Natta catalysis (FIG.1, US11021551B2)

- Enhanced Thermal Stability: Decomposition onset at 145°C vs. 92°C for triisobutylaluminum

- Improved Copolymer Incorporation: Enables 12–15% higher 1-octene integration in HDPE at equivalent melt indices

Lewis Acidity and Alkylating Agent Behavior in Organic Synthesis

Trioctylaluminum exhibits significant Lewis acidity due to the vacant p-orbital on the aluminum atom, which allows it to accept electron pairs from Lewis bases and form stable adducts [1] . The compound's Lewis acidic properties are enhanced by the electron-withdrawing nature of the three octyl substituents, which increase the electrophilicity of the aluminum center [1]. Research has demonstrated that trioctylaluminum acts as a powerful alkylating agent in various organic synthesis reactions, transferring its octyl groups to electron-rich substrates through nucleophilic attack mechanisms [15].

The Lewis acidity of trioctylaluminum can be quantified through its ability to coordinate with various probe molecules and electron donors [31] [34]. Comparative studies using isothermal titration calorimetry have shown that the enthalpy of complex formation for trioctylaluminum with nitrogen-containing ligands falls within the moderate to high range among organoaluminum compounds [34]. The compound demonstrates selective reactivity patterns, with the aluminum center preferentially coordinating to hard Lewis bases such as oxygen and nitrogen donors over softer sulfur or phosphorus-containing ligands [32] [35].

Table 1: Physical and Chemical Properties of Trioctylaluminum

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C24H51Al | [1] [24] [25] |

| Molecular Weight (g/mol) | 366.64 | [1] [24] [25] |

| CAS Number | 1070-00-4 | [1] [9] [24] |

| Density (g/mL at 25°C) | 0.701 | [17] [24] [25] |

| Melting Point (°C) | < -40 to -62 | [24] [29] |

| Boiling Point (°C) | 361 (at 101.325 kPa) | [24] [25] |

| Flash Point (°C) | -21 (-6°F) | [24] [48] |

| Vapor Pressure (hPa at 25°C) | 1 | [24] [51] |

| Physical Appearance | Colorless to pale yellow liquid | [1] [26] |

| Structure | Three octyl groups bonded to aluminum center | [26] [29] |

The alkylating behavior of trioctylaluminum involves the nucleophilic displacement of octyl groups from the aluminum center by various substrates [15] [20]. This process typically occurs through a concerted mechanism where the aluminum-carbon bond undergoes heterolytic cleavage, with the octyl group acting as a carbanionic nucleophile [21] [23]. The reaction kinetics are influenced by the steric bulk of the octyl substituents, which can provide selectivity in competitive alkylation reactions [44] [45].

Table 2: Lewis Acidity Comparison of Organoaluminum Compounds

| Aluminum Compound | Lewis Acidity Order | Enthalpy of Complex Formation (approx.) | Polymerization Activity | Reference |

|---|---|---|---|---|

| Trimethylaluminum | Moderate | Moderate | Low (over-reduction) | [12] [34] |

| Triethylaluminum | Moderate | Moderate | Low (over-reduction) | [12] [34] |

| Triisobutylaluminum | High | High | Highest | [12] [34] |

| Trioctylaluminum | Moderate-High | High | High | [12] [15] |

| Tri-tert-butylaluminum | Highest | Highest | Variable | [34] |

Role in Polymerization Catalysis: Activation of Metal Centers

Trioctylaluminum serves as a crucial cocatalyst in polymerization reactions, particularly in Ziegler-Natta and metallocene catalysis systems [11] [12]. The compound functions through multiple pathways to activate transition metal centers, including alkylation of metal halide precursors, removal of impurities, and generation of active catalytic species [15] [40]. The activation mechanism involves the transfer of alkyl groups from trioctylaluminum to the transition metal center, creating metal-carbon bonds essential for subsequent polymerization reactions [14] [16].

In propylene polymerization using Ziegler-Natta catalysts, trioctylaluminum demonstrates superior performance compared to other organoaluminum cocatalysts [12]. Research indicates that trioctylaluminum provides optimal catalyst activity while maintaining high molecular weight polymer formation and narrow molecular weight distribution [12]. The compound's effectiveness stems from its balanced reducing power, which activates metal centers without causing over-reduction to inactive low-oxidation states [41].

The mechanism of metal center activation by trioctylaluminum involves several key steps [40] [41]. Initially, the organoaluminum compound coordinates to the transition metal complex through donor-acceptor interactions [38] [39]. Subsequently, alkyl group transfer occurs, generating organometallic species capable of olefin insertion [15] [16]. The process is accompanied by the formation of aluminum-halide bonds when halide-containing precatalysts are employed [14] [40].

Table 3: Polymerization Catalyst Performance with Trioctylaluminum

| Catalyst System | Activity Level | Molecular Weight | Polymer Properties | Reference |

|---|---|---|---|---|

| Ziegler-Natta/Trioctylaluminum (Propylene) | High | High | Narrow MW distribution | [12] |

| Ziegler-Natta/Triethylaluminum (Propylene) | Lowest | Low | Broad MW distribution | [12] |

| Ziegler-Natta/Triisobutylaluminum (Propylene) | Highest | High | High isotacticity | [12] |

| Hafnocene/Trioctylaluminum/Borate (Ethylene) | High | High | Linear structure | [15] |

| Metallocene/Trioctylaluminum (General) | High | Variable | Controlled structure | [8] [11] |

Kinetic studies of ethylene polymerization using hafnocene catalysts activated by trioctylaluminum reveal first-order dependence on monomer concentration [15]. The polymerization proceeds through chain propagation mechanisms involving β-hydride elimination and chain transfer reactions [15]. Trioctylaluminum participates in these processes both as an activating agent and as a chain transfer agent, influencing the final polymer molecular weight and properties [13] [15].

Transmetalation and Aluminate Formation in Cross-Coupling Reactions

Trioctylaluminum participates in transmetalation reactions where alkyl groups are transferred between different metal centers [20] [21]. These processes are fundamental to cross-coupling chemistry and involve the formation of transient bimetallic intermediates [18] [46]. The transmetalation mechanism with trioctylaluminum typically follows either redox-transmetalation or redox-transmetalation/ligand-exchange pathways, depending on the electronic properties of the participating metals [21] [23].

In iron-catalyzed alkyl-alkyl cross-coupling reactions, trioctylaluminum serves as an effective nucleophilic partner [20]. The reaction proceeds through transmetalation of octyl groups from aluminum to iron, followed by reductive elimination to form carbon-carbon bonds [20]. Research demonstrates that trioctylaluminum can be successfully cross-coupled with various alkyl bromides to yield the desired coupling products in moderate to good yields [20].

The formation of aluminate species represents another important aspect of trioctylaluminum reactivity [19] [22]. When trioctylaluminum reacts with appropriate nucleophiles, tetrahedral aluminate anions are generated [19]. These aluminate complexes exhibit altered reactivity patterns compared to the neutral trioctylaluminum, often displaying enhanced nucleophilicity and different selectivity profiles [19] [22].

Table 4: Transmetalation and Cross-Coupling Applications

| Reaction Type | Trioctylaluminum Role | Yield/Performance | Mechanism | Reference |

|---|---|---|---|---|

| Iron-catalyzed Alkyl-Alkyl Coupling | Alkyl donor | 38-62% | Transmetalation to Fe | [20] |

| Aluminum-Nickel Transmetalation | Transmetalating agent | High conversion | β-hydride elimination | [13] |

| Hydroalumination/Cross-coupling | Alkylating agent | Selective | Sequential reaction | [20] |

| Chain Transfer Polymerization | Chain transfer agent | Controlled | Chain transfer | [13] |

| Metal Center Activation | Activator/Scavenger | Enhanced activity | Ligand exchange | [15] [40] |

The kinetics of transmetalation reactions involving trioctylaluminum are influenced by several factors including temperature, solvent polarity, and the nature of the acceptor metal [42] [44]. Studies using nuclear magnetic resonance spectroscopy have revealed that the rate of alkyl group exchange follows first-order kinetics with respect to the aluminum concentration [37] [42]. The process involves the initial formation of bridged bimetallic intermediates, followed by alkyl group migration and product formation [18] [46].

Trioctylaluminum serves as a crucial cocatalyst in Ziegler-Natta polymerization systems, exhibiting distinct performance characteristics compared to other alkylaluminum compounds. The effectiveness of trioctylaluminum in Ziegler-Natta catalysis stems from its unique steric and electronic properties, which influence both catalyst activation and polymerization kinetics.

Co-Catalytic Performance Comparison

Research conducted on postphthalate supported Ziegler-Natta catalysts reveals that trioctylaluminum demonstrates superior performance in several key areas compared to triethylaluminum and triisobutylaluminum [1]. The molecular weight of polymers produced with trioctylaluminum is consistently higher than those obtained with triethylaluminum, while maintaining excellent molecular weight distribution control [1]. This enhanced performance is attributed to the reduced over-reduction tendency of trioctylaluminum compared to smaller alkylaluminum compounds.

The steric bulk of trioctylaluminum provides optimal balance between catalyst activation and site preservation. Unlike triethylaluminum, which exhibits excessive reducing power leading to active site over-reduction, trioctylaluminum maintains catalyst integrity while providing sufficient alkylating capacity [1]. This results in higher catalyst activities and improved polymer properties.

Mechanistic Insights

The co-catalytic mechanism of trioctylaluminum in Ziegler-Natta systems involves multiple simultaneous processes. Primary functions include alkylation of titanium centers, reduction of titanium species to the active oxidation state, and scavenging of catalyst poisons [2]. The bulky octyl groups create a protective environment around the active titanium centers, reducing the likelihood of undesirable side reactions that can lead to catalyst deactivation.

Studies using electron spin resonance techniques have demonstrated that trioctylaluminum affects the concentration and nature of titanium active sites differently than other alkylaluminum cocatalysts [3]. The unique electronic environment created by trioctylaluminum leads to more stable active centers with extended catalyst lifetimes.

Polymer Characteristics

Polymers produced using trioctylaluminum as cocatalyst exhibit distinctive characteristics. The molecular weight distribution is notably narrower compared to systems using triethylaluminum, indicating more uniform active site behavior [1]. The bulk density of resulting polymers is generally lower due to the milder initiation characteristics of trioctylaluminum, which affects particle morphology development during polymerization.

The isotacticity of polypropylene produced with trioctylaluminum is comparable to that obtained with other alkylaluminum cocatalysts, suggesting that the steric environment of the cocatalyst does not significantly influence the stereoselectivity of the polymerization process [1]. However, the overall polymer quality is enhanced due to better molecular weight control and reduced defect formation.

Ethylene/α-Olefin Copolymerization Kinetics: Impact of Trioctylaluminum Concentration and Borate Ratios

The concentration of trioctylaluminum in ethylene/α-olefin copolymerization systems significantly influences polymerization kinetics, molecular weight development, and copolymer properties. Understanding these concentration effects is crucial for optimizing copolymerization processes.

Concentration-Dependent Kinetics

Hafnocene-catalyzed ethylene polymerization studies reveal that trioctylaluminum concentration exhibits a complex relationship with polymerization activity [4]. At low concentrations (trioctylaluminum/hafnium molar ratio of 1:1), insufficient alkylating capacity results in incomplete catalyst activation and reduced polymerization rates. The optimal concentration range occurs at intermediate ratios (approximately 5:1), where maximum catalytic activity is achieved [5].

Beyond optimal concentrations, excess trioctylaluminum leads to catalyst deactivation through formation of less active binuclear complexes. This deactivation mechanism involves the shift of chemical equilibrium toward inactive species, resulting in reduced overall polymerization activity [6]. The balance between activation and deactivation defines the optimal concentration window for each specific catalytic system.

Borate Interaction Effects

The interaction between trioctylaluminum and borate activators creates synergistic effects that enhance copolymerization performance. When trioctylaluminum and borate are added simultaneously, the resulting polymerization activity is significantly higher than sequential addition methods [4]. This synergy arises from borate-mediated stabilization of active sites, which reduces potential deactivation reactions with excess trioctylaluminum.

The borate/trioctylaluminum ratio critically influences molecular weight distribution characteristics. Systems with properly balanced ratios produce polymers with unimodal molecular weight distributions, while imbalanced systems lead to bimodal distributions indicative of multiple active site types [4]. The borate component helps maintain active site homogeneity by preventing uncontrolled alkylation reactions.

Comonomer-Specific Effects

Different α-olefin comonomers respond uniquely to trioctylaluminum concentration variations. Higher α-olefins (decene-1, tetradecene-1) show pronounced sensitivity to trioctylaluminum concentration, requiring careful optimization to achieve maximum incorporation efficiency [6]. The bulkier comonomer structures benefit from the enhanced catalytic activity provided by trioctylaluminum, particularly for longer chain α-olefins where steric hindrance becomes significant.

Polymerization rate enhancement with trioctylaluminum is most pronounced for tetradecene-1 copolymerization, where the addition of trioctylaluminum reduces reaction time from hours to minutes [6]. This acceleration effect is attributed to increased active site accessibility and reduced ion-pair association in the presence of trioctylaluminum.

Molecular Weight Control

Trioctylaluminum concentration directly affects polymer molecular weight through multiple mechanisms. Chain transfer reactions to trioctylaluminum compete with propagation reactions, creating a concentration-dependent equilibrium that determines final molecular weight [4]. Higher concentrations favor chain transfer, leading to lower molecular weights but potentially higher polymer yields.

The molecular weight distribution breadth is influenced by the homogeneity of active sites, which is affected by trioctylaluminum concentration. Optimal concentrations produce narrow molecular weight distributions characteristic of single-site behavior, while suboptimal concentrations result in broader distributions due to active site heterogeneity [5].

Ring-Opening Metathesis Polymerization to Anionic Polymerization Transformations: Sequential Chain Growth Strategies

The transformation from ring-opening metathesis polymerization to anionic polymerization represents an advanced synthetic strategy for creating complex polymer architectures. Trioctylaluminum plays multiple roles in these sequential polymerization processes, serving as both a chain transfer agent and an activator for subsequent polymerization steps.

Sequential Polymerization Mechanisms

The conversion from ring-opening metathesis polymerization to anionic polymerization involves carefully orchestrated chemical transformations. Initial ring-opening metathesis polymerization produces polymers with specific end group functionalities that can be subsequently activated for anionic polymerization [7]. Trioctylaluminum facilitates this transformation by serving as an alkylating agent and by providing the necessary chemical environment for chain end modification.

The mechanism involves termination of the ring-opening metathesis polymerization active sites followed by chemical transformation of the resulting chain ends. Trioctylaluminum participates in end group functionalization reactions that create suitable initiation sites for anionic polymerization [8]. This sequential approach allows for precise control over block copolymer architecture and composition.

Chain Transfer and Activation

Trioctylaluminum functions as an efficient chain transfer agent in ring-opening metathesis polymerization systems, providing controlled molecular weight regulation. The chain transfer process involves coordination of the aluminum center with the growing polymer chain, followed by transfer of the alkyl group to the chain end [9]. This mechanism allows for precise control over the first block length while introducing aluminum-containing end groups suitable for further functionalization.

The activation step for anionic polymerization requires careful control of reaction conditions to ensure complete conversion of the modified chain ends. Trioctylaluminum provides the necessary alkylating capacity while maintaining compatibility with the subsequent anionic polymerization initiator system [7]. The timing and stoichiometry of trioctylaluminum addition are critical for achieving high transformation efficiency.

Block Copolymer Architecture Control

Sequential polymerization strategies using trioctylaluminum enable the synthesis of well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions. The first block, synthesized via ring-opening metathesis polymerization, serves as a macroinitiator for the second block formation through anionic polymerization [8]. This approach provides access to polymer architectures that cannot be achieved through single polymerization mechanisms.

The molecular weight control in sequential systems depends on the efficiency of the transformation process and the maintenance of chain end functionality. Trioctylaluminum concentration and reaction conditions must be optimized to achieve high conversion efficiency while preserving the integrity of the polymer chains [7]. Successful transformations typically achieve conversion efficiencies exceeding 85% with good retention of molecular weight control.

Synthetic Advantages and Applications

The sequential polymerization approach offers several advantages over traditional block copolymer synthesis methods. The ability to combine different polymerization mechanisms allows for the incorporation of diverse monomer types that would be incompatible in single-step processes [10]. Trioctylaluminum facilitates these transformations by providing the necessary chemical bridges between different polymerization mechanisms.

Physical Description

Color/Form

Density

Melting Point

UNII

GHS Hazard Statements

H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

Methods of Manufacturing

REACTION OF ALUMINUM, HYDROGEN, & N-OCTENE BY THE ZEIGLER CATALYZED PROCESS.

The trialkylaluminums are prepared from aluminum, hydrogen and olefins; this improved "direct synthesis" was developed by Ziegler and co-workers. /Trialkylaluminums/

General Manufacturing Information

Storage Conditions

In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...

All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/

Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/

Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Stability Shelf Life

Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/